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molecular formula C8H16ClNO2 B031803 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride CAS No. 49637-21-0

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Cat. No. B031803
M. Wt: 193.67 g/mol
InChI Key: ZEWPJQOFVHRHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04025630

Procedure details

30.0 g. (0.13 mole) of Methyl γ-iodobutyrate (F.F. Blicke, W.B. Wright and M.F. Zienty, J. Amer. Chem. Soc. 63, 2488 (1941) was combined with 36 g. of pyrrolidine (Aldrich) in 300 ml. of benzene, heated at 60° for 0.5 hour and stirred at room temperature for 16 hours. A dark orange layer formed. The benzene solution was decanted, concentrated and distilled (b.p. 100° at 15 mm Hg) to give 10 g. of colorless liquid. The infrared and nmr spectra indicated that product to be methyl Γ-pyrrolidinobutyrate. This material was dissolved in 100 ml. of 18% hydrochloric acid and heated at reflux for 28 hours. The solution was concentrated under reduced pressure to give a semi-solid which was triturated with acetone and filtered. Recrystallization from acetic acid/acetone gave 8.3 g. (33%) of the desired acid hydrochloride as colorless crystals, m.p. 126°-127°. The infrared and nmr spectra are consistent with the proposed structure.
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl Γ-pyrrolidinobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][CH2:4][C:5]([O:7]C)=[O:6].[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1.[ClH:14]>C1C=CC=CC=1>[ClH:14].[N:9]1([CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:4.5|

Inputs

Step One
Name
Quantity
0.13 mol
Type
reactant
Smiles
ICCCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Three
Name
methyl Γ-pyrrolidinobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dark orange layer formed
CUSTOM
Type
CUSTOM
Details
The benzene solution was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled (b.p. 100° at 15 mm Hg)
CUSTOM
Type
CUSTOM
Details
to give 10 g
DISSOLUTION
Type
DISSOLUTION
Details
This material was dissolved in 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 28 hours
Duration
28 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a semi-solid which
CUSTOM
Type
CUSTOM
Details
was triturated with acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetic acid/acetone
CUSTOM
Type
CUSTOM
Details
gave 8.3 g

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
Cl.N1(CCCC1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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